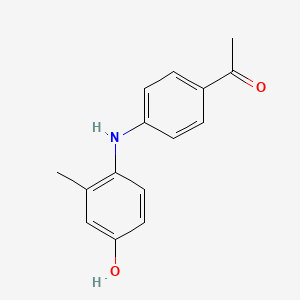
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2-methylaniline with 4-acetylphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(4-(4-oxo-2-methylphenylamino)phenyl)ethanone.
Reduction: Formation of 1-(4-(4-hydroxy-2-methylphenylamino)phenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. It is also used in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain polymers and resins.
作用机制
The mechanism of action of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its therapeutic effects.
相似化合物的比较
Similar Compounds
1-(4-(4-Hydroxyphenylamino)phenyl)ethanone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-(4-Methoxy-2-methylphenylamino)phenyl)ethanone: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)propanone:
Uniqueness
1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-[4-(4-hydroxy-2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-9-14(18)7-8-15(10)16-13-5-3-12(4-6-13)11(2)17/h3-9,16,18H,1-2H3 |
InChI 键 |
SGFZFPQYRYMJCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)O)NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















